O-Ethylfusarubin
Description
O-Ethylfusarubin is a naphthoquinone pigment and a derivative of fusarubin, a secondary metabolite produced by fungi in the Fusarium genus, particularly Fusarium solani . Structurally, it features a naphthoquinone backbone with an ethyl ether substitution at the oxygen atom of the hydroxyl group, distinguishing it from its parent compound, fusarubin . This compound is part of a broader class of fungal pigments known for their antimicrobial, cytotoxic, and antioxidant properties, though its specific applications remain under investigation .
Properties
CAS No. |
71724-91-9 |
|---|---|
Molecular Formula |
C17H18O7 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
3-ethoxy-5,10-dihydroxy-7-methoxy-3-methyl-1,4-dihydrobenzo[g]isochromene-6,9-dione |
InChI |
InChI=1S/C17H18O7/c1-4-23-17(2)6-8-9(7-24-17)15(20)12-10(18)5-11(22-3)16(21)13(12)14(8)19/h5,19-20H,4,6-7H2,1-3H3 |
InChI Key |
DNLAWMKLCWNAOU-UHFFFAOYSA-N |
SMILES |
CCOC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)C |
Canonical SMILES |
CCOC1(CC2=C(CO1)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)C |
Synonyms |
fusarubin ethyl ether O-ethylfusarubin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between O-Ethylfusarubin and related compounds:
Key Observations:
Redox Properties: Hydroxydihydrofusarubin, with a hydrogenated quinone ring, may exhibit stronger antioxidant activity due to its reduced state .
Anthraquinones vs. Naphthoquinones: Bostrycoidin, an anthraquinone, demonstrates distinct bioactivities (e.g., antitumor effects) compared to naphthoquinones like this compound, likely due to differences in electron affinity and ring conformation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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